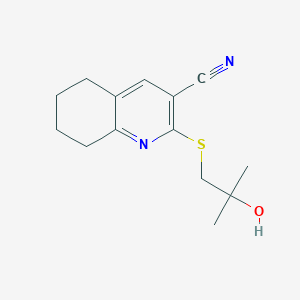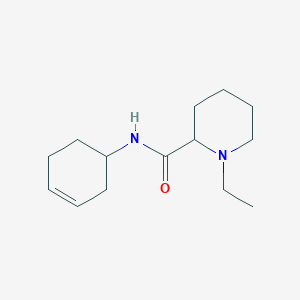![molecular formula C17H18FN3O B7593835 N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPPT, and it is a member of the piperidine class of compounds. The chemical structure of FPPT is shown below:
作用机制
The mechanism of action of FPPT is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. FPPT has been shown to act as a partial agonist at the dopamine D2 receptor, which is a target for many antipsychotic drugs. It is also believed that FPPT may modulate other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
FPPT has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain, the inhibition of dopamine uptake, and the modulation of other neurotransmitter systems. In addition, FPPT has been shown to exhibit antipsychotic activity in animal models of schizophrenia, and it has been proposed as a potential treatment for this disorder.
实验室实验的优点和局限性
One of the main advantages of using FPPT in lab experiments is its potency and selectivity for dopamine receptors. This allows researchers to study the effects of dopamine modulation in a more precise and controlled manner. However, one of the limitations of using FPPT is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on FPPT. One area of interest is the development of new drugs based on the structure of FPPT that have improved pharmacological properties. Another area of interest is the study of the effects of FPPT on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, there is a need for further research on the safety and efficacy of FPPT in animal models and humans, particularly in the context of its potential use as a treatment for schizophrenia.
合成方法
The synthesis of FPPT involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-fluorobenzaldehyde, which is then reacted with piperidine to form 1-(3-fluorophenyl)piperidine. This intermediate is then reacted with 4-cyanopyridine to form FPPT. The overall yield of this process is approximately 50%.
科学研究应用
FPPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FPPT has been shown to exhibit potent antipsychotic activity and has been proposed as a potential treatment for schizophrenia. In neuroscience, FPPT has been studied for its effects on dopamine receptors and has been shown to modulate dopamine release in the brain. In drug discovery, FPPT has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-2-1-3-16(12-14)21-10-6-15(7-11-21)20-17(22)13-4-8-19-9-5-13/h1-5,8-9,12,15H,6-7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOZZOFSPIYENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)



![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)